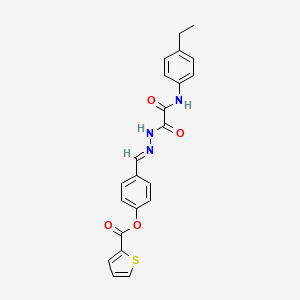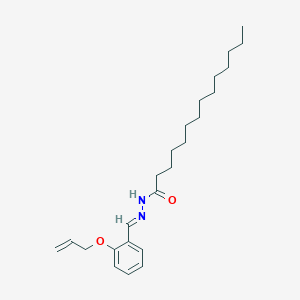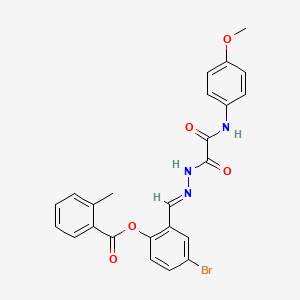
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C22H19N3O4S and a molecular weight of 421.478 g/mol . This compound is known for its unique structure, which includes an ethylanilino group, a thiophene ring, and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
準備方法
The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with the thiophene ring under specific reaction conditions
化学反応の分析
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylanilino and thiophene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate can be compared with other similar compounds, such as:
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar structure but includes a methylbenzoate group instead of a thiophene ring.
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound features a bromobenzoate group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
特性
CAS番号 |
765281-68-3 |
|---|---|
分子式 |
C22H19N3O4S |
分子量 |
421.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O4S/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)29-22(28)19-4-3-13-30-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
InChIキー |
YDHJJSOJTUADIQ-OEAKJJBVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023253.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12023259.png)

![4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12023279.png)
![2-((3Z)-3-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide](/img/structure/B12023291.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12023298.png)




![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023340.png)

![N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12023354.png)

